molecular formula C6H2F2N2O4 B051812 1,5-Difluoro-2,4-dinitrobenzene CAS No. 327-92-4

1,5-Difluoro-2,4-dinitrobenzene

Cat. No.: B051812
CAS No.: 327-92-4
M. Wt: 204.09 g/mol
InChI Key: VILFTWLXLYIEMV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,5-Difluoro-2,4-dinitrobenzene (DFDNB) is an aryl halide compound with two reactive fluorine atoms . It primarily targets amine-containing molecules , forming stable arylamine bonds . Additionally, DFDNB can react with thiol, imidazolyl, and phenolate groups .

Mode of Action

DFDNB interacts with its targets through a coupling reaction. The two reactive fluorine atoms in the compound couple with amine-containing molecules, yielding stable arylamine bonds . This interaction results in the formation of conjugates with these molecules .

Biochemical Pathways

DFDNB affects several biochemical pathways. It has been used for cross-linking phospholipids in human erythrocyte membranes, conjugation of small peptides to a carrier protein, studying protein interactions in the myelin membrane, cross-linking cytochrome oxidase subunits, and studying conformational effects of calcium on troponin C .

Pharmacokinetics

It’s known that dfdnb is soluble in acetone and most other water-miscible organic solvents , which may influence its absorption and distribution in the body.

Result of Action

The coupling of DFDNB to amine-containing molecules results in the formation of stable arylamine bonds . This can lead to the cross-linking of cellular membrane proteins, as DFDNB is able to penetrate the hydrophobic regions of the lipid bilayer . This cross-linking can have various effects on cellular function, depending on the specific proteins involved.

Action Environment

The action of DFDNB can be influenced by environmental factors. For instance, its solubility in various solvents can affect its distribution and efficacy . Additionally, the presence of other reactive groups in the environment, such as thiol, imidazolyl, and phenolate groups, can influence its reactivity .

Safety and Hazards

DFDNB is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral, dermal, and inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

1,5-Difluoro-2,4-dinitrobenzene plays a significant role in biochemical reactions due to its ability to react with amine-containing molecules, forming stable arylamine bonds. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can couple with thiol, imidazolyl, and phenolate groups. The interactions with sulfhydryl groups are reversible when treated with an excess of a thiol-containing reagent, such as dithiothreitol . This compound is particularly useful in cross-linking cellular membrane proteins, as it can penetrate the hydrophobic regions of the lipid bilayer .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been used to cross-link phospholipids in human erythrocyte membranes and to conjugate small peptides to carrier proteins . This compound influences cell function by modifying protein interactions in the myelin membrane, cross-linking cytochrome oxidase subunits, and studying the conformational effects of calcium on troponin C . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to couple with amine-containing molecules, forming stable arylamine bonds. It can also react with thiol, imidazolyl, and phenolate groups . The compound’s reactive fluorine atoms enable it to form conjugates with sulfhydryl groups, which can be reversed by using an excess of a thiol-containing reagent . This mechanism allows this compound to cross-link proteins and modify their interactions, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at 4°C and is shipped at ambient temperature . Over time, it may degrade, affecting its ability to cross-link proteins and interact with other biomolecules. Long-term studies have shown that prolonged exposure to this compound can cause damage to organs through repeated exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively cross-link proteins and modify cellular functions. At higher doses, it can cause toxic effects, including gastrointestinal irritation, central nervous system effects, and muscle weakness . The compound is toxic if swallowed, inhaled, or in contact with skin .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its reactions with amine-containing molecules, thiol groups, and other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can penetrate the hydrophobic regions of the lipid bilayer, allowing it to cross-link membrane proteins and modify their interactions . This compound’s localization and accumulation within cells can impact its activity and function.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on protein interactions and cellular functions . Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its activity and function within the cell.

Properties

IUPAC Name

1,5-difluoro-2,4-dinitrobenzene
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InChI

InChI=1S/C6H2F2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VILFTWLXLYIEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2O4
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DSSTOX Substance ID

DTXSID6059813
Record name Benzene, 1,5-difluoro-2,4-dinitro-
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Molecular Weight

204.09 g/mol
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Physical Description

Powder; [MSDSonline]
Record name 1,5-Difluoro-2,4-dinitrobenzene
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CAS No.

327-92-4
Record name 1,5-Difluoro-2,4-dinitrobenzene
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Record name Benzene, 1,5-difluoro-2,4-dinitro-
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Record name Benzene, 1,5-difluoro-2,4-dinitro-
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Record name 1,5-difluoro-2,4-dinitrobenzene
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Record name 1,5-DIFLUORO-2,4-DINITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) primarily acts as a bifunctional cross-linking agent, reacting with nucleophilic groups like amines and sulfhydryls in proteins. This cross-linking can lead to a variety of downstream effects depending on the target protein. For example, DFDNB can:

  • Inhibit enzyme activity: By cross-linking essential residues, DFDNB can disrupt the active site of enzymes, leading to loss of function. This has been observed with enzymes like acetylcholinesterase [], penicillinase [], and cytochrome c oxidase [].
  • Alter protein conformation: Cross-linking can restrict protein flexibility, potentially impacting its interactions with other molecules or altering its cellular localization. This was observed with the β subunit of phosphorylase kinase, where ADP binding inhibited cross-linking by DFDNB, suggesting conformational changes [].
  • Stabilize protein structures: DFDNB can be used to "freeze" proteins in specific conformations, allowing for structural studies. This has been applied to study the interaction of amyloid beta peptides [].

A:

  • Spectroscopic Data:
    • FT-IR and FT-Raman: Characteristic peaks corresponding to various vibrational modes of the molecule have been reported and analyzed with the aid of density functional theory calculations [, ].
    • NMR: Both 1H and 13C NMR data are available, with chemical shifts reported and compared to theoretical calculations [, ].

A: DFDNB is known to react with nucleophiles like amines and thiols, which needs to be considered for material compatibility. While its stability under various conditions hasn't been extensively reported within the provided research, its applications often rely on its reactivity for cross-linking. One interesting application utilizes DFDNB to stabilize cell membranes. Treatment of Tetrahymena pyriformis cells with DFDNB prevents lysis during centrifugation and subsequent exposure to deciliating medium, enabling higher yields of isolated cilia []. This suggests potential applications where membrane stabilization is crucial.

ANone: DFDNB itself is not typically used as a catalyst. Its primary application stems from its bifunctional nature, allowing it to act as a cross-linking agent for proteins and other biomolecules. Key applications include:

  • Studying protein structure and interactions: By cross-linking interacting proteins, researchers can identify neighboring residues and gain insights into protein complex formation and spatial organization. This approach has been used to study various proteins like bacterial ribosomes [], electric-eel electric-organ sodium-potassium ATPase [], bovine growth hormone [], and the Escherichia coli tryptophan synthetase α subunit [].
  • Mapping antibody combining sites: DFDNB can help determine the amino acid residues involved in antigen binding within antibody combining sites. This information is valuable for understanding antibody-antigen interactions [].
  • Developing enzyme inhibitors: Cross-linking essential residues in enzyme active sites can lead to irreversible inhibition. This strategy has been explored for enzymes like acetylcholinesterase [] and penicillinase [].

A: Yes, computational methods have been applied to understand the structure and properties of DFDNB. Density functional theory (DFT) calculations have been used to analyze the vibrational spectra obtained from FT-IR and FT-Raman experiments [, ]. These calculations help assign vibrational modes and provide insights into the molecule's electronic structure. Additionally, DFT can be used to predict NMR chemical shifts, further validating the structural characterization of DFDNB [, ].

ANone: Yes, DFDNB demonstrates its utility in various fields, highlighting its cross-disciplinary nature:

  • Biochemistry & Molecular Biology: DFDNB is a valuable tool for studying protein structure, function, and interactions, as seen in its use for mapping antibody binding sites [] and investigating enzyme mechanisms [, , , ].
  • Organic Chemistry: DFDNB serves as a versatile starting material for synthesizing diverse compounds, including heterocycles like benzo[1,4]thiazin-3-ones [], benzo[1,4]oxazin-3-ones [], and chiral macrocycles [], showcasing its utility in synthetic chemistry.
  • Medicinal Chemistry: Derivatives of DFDNB, where fluorine atoms are replaced with chiral moieties, find application as chiral derivatizing agents for separating enantiomers of pharmaceuticals like β-blockers [, , ].

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